Potassium nicotinate
Overview
Description
Potassium nicotinate is a chemical compound that consists of potassium and nicotinic acid. It is known for its potential health benefits and is often used in various scientific and industrial applications. Nicotinic acid, also known as niacin, is a form of vitamin B3, which is essential for human health. This compound is used as a dietary supplement and has been studied for its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium nicotinate can be synthesized through the reaction of nicotinic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where nicotinic acid is dissolved in water and then reacted with potassium hydroxide to form this compound and water. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure complete conversion.
Industrial Production Methods: On an industrial scale, this compound is produced by neutralizing nicotinic acid with potassium hydroxide. The process involves dissolving nicotinic acid in water, followed by the gradual addition of potassium hydroxide while maintaining the solution at a specific temperature and pH. The resulting solution is then concentrated and crystallized to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Potassium nicotinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nicotinic acid and potassium ions.
Reduction: It can be reduced to form nicotinamide and potassium ions.
Substitution: this compound can participate in substitution reactions where the nicotinate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products:
Oxidation: Nicotinic acid and potassium ions.
Reduction: Nicotinamide and potassium ions.
Substitution: Depending on the substituent, different nicotinate derivatives can be formed.
Scientific Research Applications
Potassium nicotinate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its role in cellular metabolism and energy production.
Medicine: It is used as a dietary supplement to prevent and treat niacin deficiency. It has also been studied for its potential therapeutic effects in cardiovascular diseases and lipid metabolism.
Industry: this compound is used in the production of pharmaceuticals, food additives, and animal feed.
Mechanism of Action
Potassium nicotinate exerts its effects through the nicotinic acid component. Nicotinic acid is involved in the metabolism of carbohydrates, fats, and proteins. It acts as a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for various biochemical reactions. Nicotinic acid also has vasodilatory effects, which can improve blood flow and reduce blood pressure.
Comparison with Similar Compounds
Potassium nicotinate is similar to other nicotinic acid derivatives, such as:
Sodium nicotinate: Similar in structure but contains sodium instead of potassium.
Calcium nicotinate: Contains calcium instead of potassium and is used for similar purposes.
Magnesium nicotinate: Contains magnesium and is used as a dietary supplement.
Uniqueness: this compound is unique due to its specific combination of potassium and nicotinic acid, which provides distinct benefits in terms of bioavailability and therapeutic effects. The potassium ion can also contribute to maintaining electrolyte balance in the body.
Biological Activity
Potassium nicotinate, a salt form of niacin (vitamin B3), has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, clinical implications, and relevant research findings.
Overview of this compound
This compound is primarily recognized for its role in lipid metabolism and cardiovascular health. It functions as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in various biological reactions. The compound exhibits several pharmacological effects, including anti-inflammatory, anti-hyperlipidemic, and neuroprotective properties.
- Lipid Metabolism : this compound has been shown to effectively lower triglycerides and increase high-density lipoprotein (HDL) levels in the bloodstream. It inhibits free fatty acid mobilization from adipose tissue, thereby reducing hepatic triglyceride synthesis and very low-density lipoprotein (VLDL) secretion .
- Inflammation Modulation : Research indicates that this compound may activate GPR109A and GPR109B receptors, which are involved in anti-inflammatory pathways. This activation can lead to reduced inflammatory cytokine production and improved vascular health .
- Neuroprotection : The compound plays a significant role in maintaining neuronal health by promoting NAD+ synthesis, which is essential for cellular energy metabolism. Studies suggest that this compound can protect against oxidative stress-induced neuronal damage .
Cardiovascular Health
This compound has been extensively studied for its effects on lipid profiles and cardiovascular risk factors:
- Case Study : A clinical trial involving patients with dyslipidemia demonstrated that this compound significantly reduced LDL cholesterol levels while increasing HDL cholesterol levels over a 12-week period .
- Table 1: Effects of this compound on Lipid Profiles
Parameter | Baseline Level | Post-Treatment Level | p-value |
---|---|---|---|
Total Cholesterol (mg/dL) | 220 | 190 | <0.001 |
LDL Cholesterol (mg/dL) | 140 | 110 | <0.001 |
HDL Cholesterol (mg/dL) | 40 | 55 | <0.01 |
Triglycerides (mg/dL) | 200 | 150 | <0.001 |
Neurodegenerative Conditions
The neuroprotective effects of this compound have implications for conditions such as Alzheimer's disease and age-related cognitive decline:
- Research Finding : In animal models of neurodegeneration, this compound administration resulted in improved cognitive function and reduced markers of oxidative stress in the brain .
Safety and Toxicity
While this compound is generally well-tolerated, potential side effects include flushing, gastrointestinal disturbances, and liver toxicity at high doses. Monitoring liver function is recommended during prolonged use .
Properties
IUPAC Name |
potassium;pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.K/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZVUZYEOJQHNJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-67-6 (Parent) | |
Record name | Nicotinic acid, potassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10167855 | |
Record name | Nicotinic acid, potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16518-17-5 | |
Record name | Nicotinic acid, potassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinic acid, potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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